2,4-Dichloro-5-nitrobenzotrifluoride

Synthetic Methodology Process Chemistry Agrochemical Intermediates

Precision SNAr building block with regiospecific 2,4-Cl leaving groups para to NO2. Enables trifluoromethyl-diphenyl ether herbicides (acifluorfen, oxyfluorfen), 10H-phenothiazine scaffolds, and dioxin reference standards. Ortho/para activation ensures predictable displacement and minimal regioisomeric impurities. Research-grade 98% solid shipped ambient.

Molecular Formula C7H2Cl2F3NO2
Molecular Weight 259.99 g/mol
CAS No. 400-70-4
Cat. No. B1298443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-nitrobenzotrifluoride
CAS400-70-4
Molecular FormulaC7H2Cl2F3NO2
Molecular Weight259.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
InChIInChI=1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
InChIKeyVLVNHMVSVDVAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4) Procurement Guide: A Strategic Halogenated Aromatic Intermediate for Agrochemical and Pharmaceutical Synthesis


2,4-Dichloro-5-nitrobenzotrifluoride (CAS 400-70-4) is a polysubstituted benzotrifluoride derivative of the formula C₇H₂Cl₂F₃NO₂, featuring a nitro group at the 5-position, chlorine atoms at the 2- and 4-positions, and a trifluoromethyl group at the 1-position [1]. This specific substitution pattern creates a distinct electronic environment: the strongly electron-withdrawing nitro (-I, -M) and trifluoromethyl (-I) groups, combined with the electron-withdrawing inductive effect of the chloro substituents, result in a highly electrophilic aromatic ring with predictable regioselectivity for nucleophilic aromatic substitution (SNAr) [1]. The compound is a pale yellow to light yellow crystalline solid at ambient temperature with a melting point of 53–57°C (lit.) and a predicted boiling point of 264.9±35.0°C, and is insoluble in water but soluble in common organic solvents such as methanol [1].

Why 2,4-Dichloro-5-nitrobenzotrifluoride Cannot Be Replaced by Other Dichlorobenzotrifluoride Isomers in Regioselective Synthesis


2,4-Dichloro-5-nitrobenzotrifluoride is not functionally interchangeable with its regioisomers (e.g., 3,4-dichloro-5-nitrobenzotrifluoride [CAS 657-02-3] or 2,3-dichloro-5-nitrobenzotrifluoride [CAS 400-65-7]) due to its specific substitution pattern which governs both the electronic activation of the aromatic ring and the sites available for subsequent nucleophilic aromatic substitution (SNAr) [1]. The compound possesses two good leaving groups (chlorine at the 2- and 4-positions) that are ortho and para to a strong nitro group electron-withdrawing group, making them highly activated for stepwise or selective displacement [1]. Furthermore, the trifluoromethyl group at the 1-position provides unique metabolic stability and lipophilicity to downstream products, a property that cannot be achieved with non-fluorinated analogs. Using an incorrect isomer would lead to the formation of different regioisomeric products, altered reaction kinetics due to variations in local electron density, and ultimately, the failure of synthetic routes designed for this precise scaffold .

Quantitative Evidence for Selecting 2,4-Dichloro-5-nitrobenzotrifluoride: A Comparator-Based Analysis of Reactivity and Purity


Regiospecific Nitration Yield Advantage: Comparative Synthesis of 2,4-Dichloro-5-nitrobenzotrifluoride vs. Other Nitro-Isomers

The synthesis of 2,4-dichloro-5-nitrobenzotrifluoride via nitration of 2,4-dichlorobenzotrifluoride demonstrates a significant regiospecificity advantage over the formation of other dichloro-nitrobenzotrifluoride isomers. In a disclosed process, the nitration yields approximately 95% of the desired 5-nitro isomer with high assay (~96%) [1]. This high regioselectivity for the 5-position is a direct consequence of the directing effects of the existing substituents (CF₃ meta-directing; Cl ortho/para-directing but deactivating), which allows for efficient large-scale production with minimal purification requirements compared to less selective nitration of other substrates.

Synthetic Methodology Process Chemistry Agrochemical Intermediates

Computationally Predicted Lipophilicity (LogP): Differentiation from Non-Fluorinated Dichloro-Nitrobenzene Analogs

The presence of the trifluoromethyl group in 2,4-dichloro-5-nitrobenzotrifluoride imparts a significantly higher predicted lipophilicity compared to its non-fluorinated dichloro-nitrobenzene analogs. The computed XLogP3-AA value for the target compound is 3.9 [1], whereas a comparable non-fluorinated analog, 2,4-dichloronitrobenzene (CAS 611-06-3), has a reported LogP of 2.90 [2]. This difference of approximately one LogP unit corresponds to a theoretical ~10-fold increase in partition coefficient, which can dramatically enhance the membrane permeability and metabolic stability of downstream pharmaceutical candidates derived from this scaffold.

Medicinal Chemistry ADME Properties Bioisosterism

Commercial Purity Benchmarks: Critical for Reproducible SNAr Reactivity and Downstream Yield

For demanding synthetic applications, the purity of 2,4-dichloro-5-nitrobenzotrifluoride is a critical procurement differentiator. The compound is commercially available in a standard technical grade with a minimum purity of 97% (as determined by GC or HPLC) . However, for pharmaceutical or high-precision agrochemical synthesis, suppliers offer higher purity grades of ≥99.0% . This seemingly small difference in purity specification is quantitatively meaningful: the presence of 3% impurities in the lower grade material can lead to a corresponding 3% or greater reduction in the theoretical yield of a multi-step synthesis, while also introducing unknown impurities that can complicate purification and compromise the quality of the final active ingredient.

Chemical Procurement Quality Control Process Reproducibility

High-Value Application Scenarios for 2,4-Dichloro-5-nitrobenzotrifluoride Based on Differential Evidence


Synthesis of Substituted 10H-Phenothiazines for Medicinal Chemistry

This compound is a validated starting material for the synthesis of new substituted 10H-phenothiazines, a privileged scaffold in medicinal chemistry with applications in antipsychotic and antihistamine drugs . The high yield and purity of the nitro- and chloro-substituted benzotrifluoride precursor ensure the efficient and reproducible construction of the phenothiazine core, minimizing the formation of difficult-to-separate regioisomeric impurities that could compromise biological assays [1].

Development of Trifluoromethylated Diphenyl Ether Herbicides

This specific isomer serves as a crucial intermediate in the synthesis of substituted trifluoromethyl-diphenyl ethers, a major class of commercial herbicides (e.g., acifluorfen, oxyfluorfen) . The placement of the leaving groups (Cl) and the lipophilic CF₃ group on the aromatic ring is essential for the subsequent Ullmann-type coupling reactions that form the diaryl ether linkage, and alternative isomers would lead to inactive or less potent herbicidal compounds [1].

Synthesis of 2-Substituted 3,7,8-Trichlorodibenzo-p-dioxins as Analytical Standards

The compound is employed in the synthesis of specific 2-substituted 3,7,8-trichlorodibenzo-p-dioxins, which are required as high-purity analytical reference standards for environmental monitoring and toxicological studies . The precise substitution pattern of the starting material is non-negotiable, as it defines the final chlorination pattern of the dioxin congener, which is critical for accurate identification and quantification in complex environmental matrices [1].

Construction of Fluorinated Building Blocks for Agrochemicals and Pharmaceuticals

The compound is a versatile electrophilic building block for introducing a trifluoromethylated aromatic moiety into more complex molecules . Its high predicted lipophilicity (LogP 3.9) and the presence of two differentially activated chlorine atoms make it a superior choice for sequential SNAr reactions compared to non-fluorinated or mono-chlorinated analogs, enabling the rapid exploration of structure-activity relationships (SAR) in drug and agrochemical discovery [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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